molecular formula C16H12N2O6 B8515594 1,4-Bis(3-nitrophenyl)butane-1,4-dione CAS No. 55959-76-7

1,4-Bis(3-nitrophenyl)butane-1,4-dione

Cat. No.: B8515594
CAS No.: 55959-76-7
M. Wt: 328.28 g/mol
InChI Key: KYKNAJUWCUJKFD-UHFFFAOYSA-N
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Description

1,4-Bis(3-nitrophenyl)butane-1,4-dione is a useful research compound. Its molecular formula is C16H12N2O6 and its molecular weight is 328.28 g/mol. The purity is usually 95%.
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Properties

CAS No.

55959-76-7

Molecular Formula

C16H12N2O6

Molecular Weight

328.28 g/mol

IUPAC Name

1,4-bis(3-nitrophenyl)butane-1,4-dione

InChI

InChI=1S/C16H12N2O6/c19-15(11-3-1-5-13(9-11)17(21)22)7-8-16(20)12-4-2-6-14(10-12)18(23)24/h1-6,9-10H,7-8H2

InChI Key

KYKNAJUWCUJKFD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)CCC(=O)C2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

Anhydrous zinc(II) chloride (5.42 g, 39.7 mmol) was stirred in dry benzene (50 mL) under nitrogen while diethylamine (3.10 mL, 29.8 mmol) and t-butanol (2.85 mL, 29.8 mmol) were added. The resulting mixture was stirred at room temperature for 90 min to give a cloudy solution. To this was added 1-(3-nitrophenyl)ethanone (4.97 g, 29.8 mmol) followed by 2-bromo-1-(3-nitrophenyl)ethanone (5.00 g, 19.87 mmol) and the resulting mixture allowed to stir at room temperature overnight. A large portion of the benzene was subsequently removed by decantation. The resulting mixture was then treated with 5% sulfuric acid (25 mL) in a separatory funnel and the aqueous phase drawn off. The organic phase was washed with water (2×25 mL). A third washing resulted in an emulsion. The contents of the funnel were emptied into a large volume of water (750 mL) to which was added sodium chloride and the oil in water mixture rapidly stirred. Methanol was added (75 mL) in portions to try and disperse the oil and promote solidification of the product. After nearly forty eight hours of stirring the product solidified and was collected by vacuum filtration. The filter cake was water washed, dried first in air and then a vacuum oven at 55° C. to provide the title compound (5.85 g, 90% yield) as a pale yellow solid that was used directly in the next step.
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4.97 g
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5 g
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3.1 mL
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2.85 mL
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50 mL
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5.42 g
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750 mL
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Yield
90%

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